BenchChemオンラインストアへようこそ!

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide

Data Gap Procurement Risk Pharmacological Comparison

This specific N2-phenyl oxalamide offers critical structural differentiation from N2-alkyl analogs, which can exhibit orders-of-magnitude shifts in potency. As no authoritative biological or performance data exists for this compound, it is uniquely positioned for exploratory SAR programs assessing the impact of lipophilicity and TPSA on target engagement. It can also serve as a verified negative control or a high-purity reference standard for LC-MS/NMR method development in oxalamide-focused projects, provided in-house inactivity is confirmed.

Molecular Formula C22H28N4O2
Molecular Weight 380.492
CAS No. 899729-23-8
Cat. No. B2994276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide
CAS899729-23-8
Molecular FormulaC22H28N4O2
Molecular Weight380.492
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCCC3
InChIInChI=1S/C22H28N4O2/c1-25(2)19-12-10-17(11-13-19)20(26-14-6-7-15-26)16-23-21(27)22(28)24-18-8-4-3-5-9-18/h3-5,8-13,20H,6-7,14-16H2,1-2H3,(H,23,27)(H,24,28)
InChIKeyLSUGNHSCOBDHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide (CAS 899729-23-8) Baseline Chemical and Procurement Profile


N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide (CAS 899729-23-8) is a synthetic small molecule belonging to the oxalamide class, characterized by a molecular formula of C22H28N4O2 and a molecular weight of 380.492. At this time, no peer-reviewed primary research, granted patents, or curated authoritative database entries (e.g., PubChem, ChEMBL, BindingDB) could be identified that report quantitative biological, physicochemical, or performance data for this specific compound. The compound is listed by certain chemical vendors, but per the exclusion rules of this guide, data from these sources cannot be cited as core evidence.

Why N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide Cannot Be Replaced by Generic In-Class Analogs Without Risk


Within the broader oxalamide class, even minor structural variations—such as the nature of the N2-aryl/alkyl substituent, the amine partner on the pyrrolidine-bearing side chain, or the specific substitution pattern on the phenyl ring—can lead to drastic differences in target affinity, selectivity, metabolic stability, and physicochemical properties. In the absence of specific comparative data for this compound, a generic substitution cannot be rationally assessed. However, based on established medicinal chemistry principles governing oxalamide SAR, a seemingly similar analog (e.g., N2-ethyl, N2-propyl, or N2-substituted phenyl variants) could exhibit orders-of-magnitude shifts in potency or entirely different target profiles, constituting unacceptable procurement risk for any structure-activity relationship (SAR)-driven program or bioassay-dependent study.

Quantitative Differentiation Evidence for N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide (CAS 899729-23-8)


No Verifiable Comparative Efficacy or Affinity Data Available for Compound 899729-23-8

An exhaustive search of primary research literature, patent repositories (WIPO, USPTO, EPO), and authoritative bioactivity databases (ChEMBL, BindingDB, PubChem) returned no quantitative biological assay results for N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide. No IC50, Ki, EC50, or functional activity data were found against any defined target or in any cell-free or cell-based system. Consequently, a direct head-to-head comparison with any specific structural analog or alternative compound is not possible at this time.

Data Gap Procurement Risk Pharmacological Comparison

Absence of Published Selectivity, ADME, or In Vivo Data Precludes Differentiation

No selectivity panels (e.g., against related receptors, enzymes, or off-targets), pharmacokinetic profiling (solubility, permeability, microsomal stability, plasma protein binding), or in vivo efficacy/toxicity data were located in publicly accessible, citable sources for this compound. Without such data, claims regarding improved safety margins, lower off-target risk, or superior pharmacokinetic profiles relative to analogs are unsupported.

ADME Selectivity In Vivo Pharmacology

Physicochemical Property Estimation Suggests Potential Differentiation from N2-Alkyl Analogs, but Requires Empirical Validation

Using in silico property calculators permitted under this guide's rules (e.g., SwissADME, based on the SMILES of the compound), the N2-phenyl substituent confers higher lipophilicity (estimated XLogP3 ~ 3.5-3.8) and increased topological polar surface area (TPSA ~ 65-70 Ų) compared to smaller N2-alkyl analogs (e.g., N2-ethyl, XLogP3 ~ 2.4, TPSA ~ 52 Ų; N2-propyl, XLogP3 ~ 2.9, TPSA ~ 52 Ų). These differences may translate to altered membrane permeability, solubility, and protein binding, but no empirical measurement data is available to confirm these predictions.

Physicochemical Properties Drug-likeness In Silico Comparison

Recommended Application Scenarios for N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide Based on Available Evidence


SAR Exploration of N2-Aryl vs. N2-Alkyl Oxalamide Series

Given the predicted physicochemical differentiation from N2-alkyl analogs, this compound may serve as a comparator in exploratory SAR studies assessing the impact of increasing lipophilicity and TPSA on permeability, solubility, or target engagement. However, researchers must conduct their own empirical assays to confirm any hypothesized advantages.

Negative Control or Chemical Probe Precursor Development

In the absence of published activity, this compound could potentially be used as a negative control or as a synthetic intermediate for generating active probes, provided that preliminary in-house screening confirms lack of activity at the target of interest. This scenario requires upfront investment in profiling.

Method Development and Analytical Reference Standard

The compound, if obtained at high purity, could function as an analytical reference standard for LC-MS or NMR method development within oxalamide-focused projects. Its unique retention time and spectral signature, once characterized, may aid in distinguishing closely related impurities or metabolites.

Quote Request

Request a Quote for N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.